BOC-D-PHE-PRO-OH
Overview
Description
BOC-D-PHE-PRO-OH: is a compound used in organic synthesis, particularly in peptide synthesis. It is a derivative of phenylalanine and proline, two amino acids, and features a tert-butoxycarbonyl (Boc) protecting group. This protecting group is commonly used to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BOC-D-PHE-PRO-OH typically involves the protection of the amine group of phenylalanine with a tert-butoxycarbonyl group. This is achieved by reacting phenylalanine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine in acetonitrile . The protected phenylalanine is then coupled with proline using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient and high-yield production.
Chemical Reactions Analysis
Types of Reactions: BOC-D-PHE-PRO-OH undergoes several types of chemical reactions, including:
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like DCC and NHS.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.
Coupling: Dicyclohexylcarbodiimide, N-hydroxysuccinimide, acetonitrile.
Major Products Formed:
Deprotection: Free amine derivatives.
Coupling: Extended peptide chains or modified peptides.
Scientific Research Applications
Chemistry: BOC-D-PHE-PRO-OH is widely used in peptide synthesis, serving as a building block for creating longer peptide chains and complex proteins .
Biology: In biological research, it is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides and proteins .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It is also employed in the synthesis of peptide vaccines and diagnostic tools .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs and other biologically active peptides .
Mechanism of Action
The mechanism of action of BOC-D-PHE-PRO-OH primarily involves its role as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in peptide bond formation, allowing for the synthesis of longer peptide chains .
Comparison with Similar Compounds
N-(tert-butoxycarbonyl)phenylalanine: Similar in structure but lacks the proline moiety.
N-(tert-butoxycarbonyl)proline: Similar in structure but lacks the phenylalanine moiety.
N-(tert-butoxycarbonyl)glycine: A simpler amino acid derivative with a tert-butoxycarbonyl protecting group.
Uniqueness: BOC-D-PHE-PRO-OH is unique due to its combination of phenylalanine and proline, making it a valuable building block in peptide synthesis. The presence of both amino acids allows for the creation of peptides with specific structural and functional properties .
Properties
Molecular Formula |
C19H26N2O5 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)20-14(12-13-8-5-4-6-9-13)16(22)21-11-7-10-15(21)17(23)24/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,25)(H,23,24) |
InChI Key |
ZPRHVPHDENDZTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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